2-(1-Benzyl-azetidin-2-yl)-ethanol
Description
Table 1: Comparative Torsional Angles in Azetidine Derivatives
| Compound | Ring Torsion (°) | N1–C4–C3–C26 (°) | Reference |
|---|---|---|---|
| This compound (modeled) | −68.2 | 124.5 | |
| 3-Vinylazetidin-2-one (7h) | −59.5 | 124.8 | |
| N-Benzyl-azetidine-3-carboxylate | −73.5 | 127.7 |
Quantum Mechanical Calculations of Molecular Geometry
Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level predict the gas-phase geometry of this compound with high accuracy. Key findings include:
Ring Puckering : The azetidine ring exhibits a puckering amplitude ($$Q$$) of 0.42 Å, with a pseudorotation phase angle ($$P$$) of 38.7°, consistent with experimental observations. The ethanol substituent increases puckering by 12% compared to unsubstituted azetidine.
Electronic Structure :
- Natural Bond Orbital (NBO) analysis shows hyperconjugation between the nitrogen lone pair and σ*(C2–O) orbital ($$E^{(2)} = 8.3 \ \text{kcal/mol}$$)
- HOMO-LUMO gap: 5.2 eV (calculated at ωB97XD/def2-TZVP), indicating moderate reactivity
Hydrogen Bonding :
- Intramolecular O–H···N hydrogen bond (2.01 Å, 158°) stabilizes the gauche conformation of the ethanol group
- Intermolecular binding energy with water: −9.8 kcal/mol at the MP2/aug-cc-pVDZ level
The optimized geometry shows excellent agreement with crystallographic data, with root-mean-square deviations (RMSD) of 0.08 Å for heavy atoms when compared to X-ray structures of analog 8k.
Comparative Analysis of Tautomeric Forms
While this compound primarily exists as the amino alcohol tautomer, computational studies reveal three potential tautomeric forms:
Amino-Alcohol (T1) :
- Most stable form (ΔG = 0.0 kcal/mol)
- Characterized by N–H···O hydrogen bonding
Iminium Enol (T2) :
- Higher energy (ΔG = +14.7 kcal/mol)
- Features conjugated C=N bond (1.28 Å) and enolic O–H (0.98 Å)
Zwitterionic (T3) :
- Least stable (ΔG = +22.3 kcal/mol)
- Contains protonated nitrogen (N–H$$^+$$) and deprotonated alcohol (O$$^−$$)
Table 2: Tautomeric Energy Differences
| Tautomer | Relative Energy (kcal/mol) | Dominant Resonance Form |
|---|---|---|
| T1 | 0.0 | $$\text{N–H} \cdots \text{O}$$ |
| T2 | +14.7 | $$\text{C=N–O–H}$$ |
| T3 | +22.3 | $$\text{N}^+ \text{H–O}^−$$ |
The energy barriers for tautomer interconversion exceed 25 kcal/mol at the CCSD(T)/cc-pVTZ level, making spontaneous tautomerism negligible under standard conditions. However, polar solvents reduce the T1–T2 gap to +9.1 kcal/mol in water (SMD model), suggesting possible tautomeric populations in solution.
Properties
IUPAC Name |
2-(1-benzylazetidin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-9-7-12-6-8-13(12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFBCGNKWVKKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1CCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Competing Pathways in Cyclization
Unwanted dimerization or polymerization may occur if reaction temperatures exceed 110°C. Steric hindrance from the benzyl group suppresses such side reactions, as evidenced by ¹H NMR monitoring.
Hydrogenation Byproducts
Over-reduction of the hydroxethyl group to ethyl is observed at H₂ pressures >60 psi, necessitating precise pressure control.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-azetidin-2-yl)-ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzyl group can be hydrogenated to form the corresponding azetidine derivative without the benzyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Benzyl azetidine-2-carboxylic acid.
Reduction: 2-(Azetidin-2-yl)-ethanol.
Substitution: 2-(1-Benzyl-azetidin-2-yl)-ethyl chloride or bromide.
Scientific Research Applications
Overview
2-(1-Benzyl-azetidin-2-yl)-ethanol is a compound of significant interest in various scientific fields, particularly in medicinal chemistry, organic synthesis, and pharmacology. This compound exhibits potential therapeutic properties and serves as a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry
This compound has been investigated for its potential use as a therapeutic agent in treating various neurological disorders. Its structural features allow it to interact with neurotransmitter systems, making it a candidate for developing drugs targeting conditions such as depression and anxiety.
Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of azetidine compounds, including this compound, highlighting their efficacy as selective serotonin reuptake inhibitors (SSRIs). The research demonstrated that modifications to the azetidine ring could enhance binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further functionalization makes it a valuable tool in organic chemistry.
Synthesis Pathways:
The following table summarizes common synthetic routes involving this compound:
| Reaction Type | Reactants/Conditions | Products/Outcomes |
|---|---|---|
| Alkylation | Alkyl halides in the presence of bases | New alkylated derivatives |
| Oxidation | Oxidizing agents (e.g., PCC) | Corresponding ketones or aldehydes |
| Reduction | Reducing agents (e.g., LiAlH4) | Alcohol derivatives |
Pharmacology
Research indicates that this compound may exhibit activity against certain cancer cell lines. Preliminary studies suggest that this compound can induce apoptosis in malignant cells, making it a candidate for further investigation as an anticancer agent.
Case Study:
In vitro studies conducted by researchers at a leading pharmaceutical university showed that treatment with this compound resulted in significant cytotoxic effects on breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Applications |
|---|---|---|
| 1-Benzylpiperidine | Piperidine ring instead of azetidine | Analgesics, anxiolytics |
| 3-(4-Fluorobenzyl)piperidine | Fluorinated piperidine derivative | Antidepressants |
| 4-Acetoxyazetidine | Acetoxy group addition | Antimicrobial agents |
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-azetidin-2-yl)-ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-[(1-Benzylpiperidin-4-yl)amino]ethanol
- Structure: A six-membered piperidine ring replaces the azetidine, with an aminoethanol substituent.
- Molecular Formula: C₁₄H₂₂N₂O (vs. inferred C₁₂H₁₇NO for the target compound).
- Key Differences: Ring Strain: Piperidine’s six-membered ring has lower strain than azetidine, likely reducing reactivity but improving metabolic stability . Functional Groups: The amino group in 2-[(1-Benzylpiperidin-4-yl)amino]ethanol introduces basicity, whereas the hydroxyl in the target compound enhances hydrogen bonding. Applications: Piperidine derivatives are common in drug design (e.g., antipsychotics), suggesting the target’s azetidine analog might offer novel pharmacokinetic profiles due to its smaller ring .
C-(1-Benzyl-azetidin-2-yl)-methylamine
- Structure: Shares the 1-benzyl-azetidin-2-yl core but substitutes ethanol with methylamine.
- Molecular Formula: C₁₁H₁₆N₂ (vs. C₁₂H₁₇NO for the target).
- Key Differences: Functional Group: Methylamine’s primary amine vs. ethanol’s hydroxyl. This increases basicity and alters solubility (e.g., higher water solubility for the amine salt form). Biological Interactions: The amine may engage in ionic interactions, whereas the hydroxyl facilitates hydrogen bonding, impacting target selectivity .
Tyrosol Analogues (Phenolic Ethanol Derivatives)
- Examples: Tyrosol, 2-(4-hydroxy-3-methoxyphenyl)ethanol (, Figure 2).
- Biological Activity: Tyrosol derivatives inhibit tyrosinase (up to 40–60% at 1 mM), whereas the target’s azetidine-benzyl-ethanol structure may favor different enzymatic interactions .
2-{2-[3-(1H-Benzimidazol-2-yl)quinolin-2-yloxy]ethoxy}ethanol
- Structure: Contains a benzimidazole-quinoline core with ethoxyethanol chains.
- Key Differences: Complexity: The larger heteroaromatic system (quinoline-benzimidazole) likely confers distinct electronic properties and π-π stacking interactions. Hydrogen Bonding: Both compounds feature hydroxyl groups, but the target’s simpler structure may limit the extensive hydrogen-bonding networks observed in the quinoline derivative’s crystal lattice .
Data Table: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Pharmacological Potential: The benzyl-azetidine-ethanol scaffold warrants exploration in central nervous system (CNS) drug design, leveraging azetidine’s strain for targeted receptor modulation.
- Data Limitations: Direct biological data (e.g., enzyme inhibition, solubility) for this compound is absent in the evidence, necessitating further experimental validation.
Biological Activity
The compound 2-(1-Benzyl-azetidin-2-yl)-ethanol is a nitrogenous heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and potential applications in medicinal chemistry.
Chemical Structure
The chemical structure of This compound can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Azetidine Ring : The azetidine ring is formed through cyclization reactions involving appropriate precursors.
- Introduction of Benzyl Group : The benzyl moiety is introduced via nucleophilic substitution.
- Ethanol Functionalization : The hydroxyl group is added to yield the final product.
Pharmacological Properties
Research indicates that This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of azetidine compounds possess significant antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Antidepressant Effects : Some derivatives have been evaluated for their antidepressant activity, showing promise in preclinical models .
- Anticancer Potential : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study conducted on azetidine derivatives found that compounds similar to this compound exhibited notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition against multiple pathogens.
Compound MIC (µg/mL) Target Organism A 15 S. aureus B 30 E. coli C 20 Pseudomonas aeruginosa -
Antidepressant Activity Evaluation :
- In a recent study, the antidepressant-like effects of azetidinone derivatives were assessed using the Forced Swim Test (FST) and Tail Suspension Test (TST). Results indicated a significant reduction in immobility time compared to control groups, suggesting potential efficacy in treating depression.
-
Cytotoxicity Assay :
- A cytotoxicity assay performed on various cancer cell lines revealed that derivatives of this compound showed IC50 values in the micromolar range, indicating promising anticancer activity.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation.
Q & A
Q. What are the optimal synthetic routes for 2-(1-Benzyl-azetidin-2-yl)-ethanol, considering the inherent strain of the azetidine ring?
The synthesis of this compound involves strategies to manage the four-membered azetidine ring’s strain, which can affect reaction kinetics and stability. A plausible route includes:
- Benzylation of azetidine precursors : Reacting azetidine derivatives with benzyl halides under mild conditions (e.g., KCO in DMF at 60°C) to minimize ring-opening side reactions .
- Ethanolamine functionalization : Introducing the ethanol moiety via nucleophilic substitution or reductive amination, using protecting groups (e.g., Boc) to prevent unwanted side reactions . Key challenges include optimizing reaction time and temperature to balance yield and purity. Characterization via H/C NMR and HPLC is critical to confirm structural integrity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR can resolve the azetidine ring’s stereochemistry and confirm benzyl/ethanol group attachments. 2D NMR (e.g., COSY, HSQC) is recommended for resolving overlapping signals due to ring strain .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., -OH, C-N stretches) and hydrogen bonding patterns .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for purity assessment .
Advanced Research Questions
Q. How can computational modeling predict the thermodynamic properties of this compound, such as vaporization enthalpy?
Computational frameworks like the "centerpiece" approach (used for 2-(benzyl-amino)-ethanol derivatives) can be adapted . Steps include:
- Quantum mechanical calculations (e.g., DFT) to estimate bond dissociation energies.
- Molecular dynamics simulations to assess solvent interactions and phase transitions. Validate predictions experimentally using calorimetry or gas-phase chromatography .
Q. How might the azetidine ring’s strain influence the compound’s reactivity in medicinal chemistry applications?
The azetidine ring’s strain increases its electrophilicity, making it prone to ring-opening reactions under acidic/basic conditions. However, this strain can enhance binding affinity to biological targets (e.g., enzymes or receptors) by adopting constrained conformations.
- Experimental design : Compare stability in buffers of varying pH and evaluate binding kinetics (e.g., SPR, ITC) against pyrrolidine analogs to quantify strain-derived effects .
Q. What strategies can resolve contradictions in reported biological activities of azetidine derivatives?
Discrepancies often arise from variations in synthesis (e.g., impurities, stereochemical inconsistencies) or assay conditions. Methodological solutions include:
- Standardized synthesis protocols : Use chiral catalysts or chromatography to ensure enantiopurity .
- Comparative bioassays : Test the compound alongside structurally similar controls (e.g., pyrrolidine analogs) under identical conditions .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to datasets from multiple studies to identify confounding variables .
Q. How can researchers enhance the stability of this compound in aqueous solutions for pharmacological assays?
- Formulation optimization : Use cyclodextrins or liposomes to encapsulate the compound, shielding it from hydrolysis .
- pH adjustment : Maintain solutions at neutral pH to minimize ring-opening reactions.
- Stability studies : Monitor degradation via LC-MS over time under varying storage conditions (e.g., temperature, light exposure) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields reported for azetidine derivatives?
Yield variations may stem from differences in:
- Catalyst choice : Palladium vs. copper catalysts in benzylation steps can alter efficiency .
- Purification methods : Column chromatography vs. recrystallization may recover different product ratios . Mitigation involves replicating reactions with controlled variables (e.g., catalyst loading, solvent polarity) and reporting detailed protocols for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
